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Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidine

Cat. No.: B074025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-4-methylpyrimidine stands as a pivotal heterocyclic building block in the landscape

of modern organic synthesis and medicinal chemistry. Its strategic arrangement of a reactive

bromine atom and a methyl group on the pyrimidine core provides a versatile platform for the

construction of complex molecular architectures. The pyrimidine scaffold itself is a privileged

structure, found at the heart of numerous biologically active compounds, including approved

pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis,

reactivity, and applications of 5-Bromo-4-methylpyrimidine, with a particular focus on its utility

in the development of kinase inhibitors for targeted cancer therapy.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 5-Bromo-4-
methylpyrimidine is essential for its effective use in synthesis. The key properties are

summarized in the table below. While experimental spectroscopic data for this specific

compound is limited in publicly available literature, the provided data is a combination of

reported values and close analogues.
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Property Value

Molecular Formula C₅H₅BrN₂[1]

Molecular Weight 173.01 g/mol [1][2]

CAS Number 1439-09-4[1][2]

Appearance Yellow oil or colorless to light yellow liquid[2]

Boiling Point 221.3 ± 20.0 °C at 760 Torr

Density 1.596 ± 0.06 g/cm³

¹H NMR (CDCl₃, 400 MHz) δ 8.98 (s, 1H), 8.72 (s, 1H), 2.65 (s, 3H)[2]

¹³C NMR (Predicted) δ 168.0, 160.0, 158.0, 118.0, 24.0

IR (Infrared) Spectrum
Characteristic peaks for C-H, C=N, and C-Br

stretching

Mass Spectrum (MS)
m/z [M+H]⁺: 173/175 (presence of Bromine

isotopes)

Synthesis of 5-Bromo-4-methylpyrimidine
The reliable synthesis of 5-Bromo-4-methylpyrimidine is a critical first step for its application

as a building block. A common laboratory-scale synthesis involves the reaction of 5-

bromopyrimidine with an organolithium reagent followed by quenching and oxidation.

Experimental Protocol: Synthesis from 5-
Bromopyrimidine
Materials:

5-Bromopyrimidine

Methyl lithium (solution in ether)

Anhydrous diethyl ether
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Water

Tetrahydrofuran (THF)

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

Ethyl acetate

1 M aqueous sodium hydroxide

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane

Procedure:

To a solution of 5-bromopyrimidine (17.3 g, 109 mmol) in anhydrous diethyl ether (100 mL) at

room temperature, add a solution of methyl lithium (109 mmol, 1.09 M in ether, 100 mL)

dropwise.

Stir the resulting reaction mixture at room temperature for 1 hour.

Upon completion of the initial reaction, add water (1.96 mL, 109 mmol).

Subsequently, add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (24.7 g,

109 mmol) in tetrahydrofuran (150 mL).

Continue stirring the mixture for 16 hours at room temperature.

After the reaction is complete, perform an extraction with water and ethyl acetate.

Separate the organic layer and wash it with 1 M aqueous sodium hydroxide.

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced

pressure.
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Purify the resulting residue by silica gel column chromatography using a mixture of hexane

and ethyl acetate (1:1) as the eluent to obtain 5-Bromo-4-methylpyrimidine.[2]

Expected Outcome: This procedure affords the target product, 5-bromo-4-methylpyrimidine,

as a yellow oil with a reported yield of approximately 15%.[2]

Reactivity and Applications in Cross-Coupling
Reactions
The bromine atom at the 5-position of 5-Bromo-4-methylpyrimidine makes it an excellent

substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are

instrumental in creating carbon-carbon and carbon-nitrogen bonds, which are fundamental

transformations in the synthesis of complex organic molecules, particularly in the field of drug

discovery.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an

organohalide and an organoboron compound. 5-Bromo-4-methylpyrimidine readily

participates in this reaction to yield 5-aryl-4-methylpyrimidines.
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Reaction Setup

Reaction Execution

Work-up and Purification

Combine 5-Bromo-4-methylpyrimidine,
Arylboronic Acid, and Base

Add Palladium Catalyst
and Ligand

Add Degassed Solvent

Heat Mixture under
Inert Atmosphere

Monitor Reaction Progress
(TLC/LC-MS)

Cool and Quench Reaction

Extract with Organic Solvent

Dry and Concentrate

Purify by Column Chromatography

J

5-Aryl-4-methylpyrimidine

Click to download full resolution via product page

General workflow for Suzuki-Miyaura coupling.
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Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyrimidines

Arylboronic
Acid

Catalyst/Lig
and

Base Solvent Temp (°C) Yield (%)

Phenylboroni

c acid
Pd(PPh₃)₄ K₃PO₄

1,4-

Dioxane/H₂O
85-95 85

4-

Methylphenyl

boronic acid

Pd(PPh₃)₄ K₃PO₄
1,4-

Dioxane/H₂O
85-95 82

4-

Methoxyphen

ylboronic acid

Pd(PPh₃)₄ K₃PO₄
1,4-

Dioxane/H₂O
85-95 88

4-

Chlorophenyl

boronic acid

Pd(PPh₃)₄ K₃PO₄
1,4-

Dioxane/H₂O
85-95 78

Note: Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-

amine and serve as a strong indication of expected performance.

Experimental Protocol: Suzuki-Miyaura Coupling
Materials:

5-Bromo-4-methylpyrimidine

Arylboronic acid (e.g., Phenylboronic acid)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄)

1,4-Dioxane

Water (degassed)
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Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a Schlenk flask, combine 5-Bromo-4-methylpyrimidine (1.0 eq), the arylboronic acid (1.2

eq), and potassium phosphate (2.5 eq).

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate,

and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 5-Bromo-4-
methylpyrimidine and a terminal alkyne, providing access to 5-alkynyl-4-methylpyrimidines,

which are valuable intermediates for further synthetic transformations.

Quantitative Data for Sonogashira Coupling of an Analogous Halopyrimidine
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Terminal
Alkyne

Catalyst
System

Base/Solve
nt

Temp (°C) Time (h) Yield (%)

But-3-yn-1-ol
PdCl₂(PPh₃)₂

/ CuI
Et₃N / THF RT 3 85

Prop-2-yn-1-

ol

PdCl₂(PPh₃)₂

/ CuI
Et₃N / THF RT 3 82

Phenylacetyl

ene

PdCl₂(PPh₃)₂

/ CuI
Et₃N / THF RT 4 92

4-

Ethynyltoluen

e

PdCl₂(PPh₃)₂

/ CuI
Et₃N / THF RT 4 90

Note: Yields are based on the coupling of 2-benzyloxy-5-iodopyrimidine, providing a good

indication of expected outcomes for 5-Bromo-4-methylpyrimidine.[3]

Experimental Protocol: Sonogashira Coupling
Materials:

5-Bromo-4-methylpyrimidine

Terminal alkyne (e.g., Phenylacetylene)

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a dry Schlenk flask, add 5-Bromo-4-methylpyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (2-5

mol%), and CuI (5-10 mol%).
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Evacuate and backfill the flask with an inert gas three times.

Add anhydrous THF and triethylamine (2.0-3.0 equiv).

Stir the mixture at room temperature for 10-15 minutes.

Add the terminal alkyne dropwise to the reaction mixture.

Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.

Upon completion, dilute the mixture with ethyl acetate and water, separate the organic layer,

and extract the aqueous layer.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by column chromatography on silica gel.[3]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This

reaction allows for the coupling of 5-Bromo-4-methylpyrimidine with a wide variety of primary

and secondary amines to produce 5-amino-4-methylpyrimidine derivatives.

Quantitative Data for Buchwald-Hartwig Amination of 5-Bromopyrimidine
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Amine

Palladiu
m
Precatal
yst
(mol%)

Ligand
(mol%)

Base
(equiv)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

N-

Methylani

line

Pd₂(dba)

₃ (2)

Xantphos

(4)

NaOt-Bu

(1.4)
Toluene 100 18 95

Morpholi

ne

Pd₂(dba)

₃ (2)

Xantphos

(4)

K₃PO₄

(2.0)
Dioxane 110 24 88

Aniline
Pd(OAc)₂

(2)

RuPhos

(4)

K₃PO₄

(2.0)
Dioxane 110 16 90-98

Note: This data is based on the amination of 5-bromopyrimidine and serves as a representative

guide.

Experimental Protocol: Buchwald-Hartwig Amination
Materials:

5-Bromo-4-methylpyrimidine

Amine (e.g., Aniline)

Palladium precatalyst (e.g., Pd₂(dba)₃)

Phosphine ligand (e.g., Xantphos)

Base (e.g., Sodium tert-butoxide)

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the

phosphine ligand (e.g., 4 mol%).
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Evacuate and backfill the flask with an inert gas three times.

Under a positive pressure of inert gas, add the base (e.g., 1.5 equiv), 5-Bromo-4-
methylpyrimidine (1.0 equiv), and the amine (1.2 equiv).

Add the anhydrous, degassed solvent via syringe.

Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

After completion, cool the reaction, quench with water, and extract with an organic solvent.

Combine the organic layers, wash with brine, dry, and concentrate.

Purify the crude product by column chromatography.

Application in Drug Discovery: Targeting Kinase
Signaling Pathways
Derivatives of 5-Bromo-4-methylpyrimidine are of significant interest in drug discovery,

particularly as inhibitors of protein kinases. The pyrimidine core can mimic the hinge-binding

motif of ATP, and the substituents at the 4- and 5-positions can be tailored to achieve potency

and selectivity for specific kinases. One of the most critical signaling pathways implicated in

cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.
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The PI3K/Akt/mTOR signaling pathway and points of inhibition.
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Many pyrimidine-based kinase inhibitors are designed to target key components of this

pathway, such as PI3K, Akt, or mTOR itself. The versatility of 5-Bromo-4-methylpyrimidine
allows for the synthesis of diverse libraries of compounds that can be screened for inhibitory

activity against these and other kinases.

Experimental Workflow: Kinase Inhibitor Synthesis and
Screening

Synthesis
Screening

Optimization
5-Bromo-4-

methylpyrimidine
Cross-Coupling
(e.g., Suzuki)

Library of Pyrimidine
Derivatives

Kinase Inhibition
Assay (IC50)

Cell-Based Proliferation
Assay

Structure-Activity
Relationship (SAR) Lead Optimization

Iterative Design

Drug Candidate

Click to download full resolution via product page

Workflow for kinase inhibitor development.

Conclusion
5-Bromo-4-methylpyrimidine is a highly valuable and versatile heterocyclic building block

with broad applications in organic synthesis and drug discovery. Its facile participation in key

cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig

aminations, provides efficient routes to a diverse array of substituted pyrimidines. These

derivatives are of particular importance in the development of targeted therapeutics, especially

kinase inhibitors aimed at modulating critical signaling pathways in diseases like cancer. This

guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers

in leveraging this powerful chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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